molecular formula C14H28N2O2S B4623911 1-(butylsulfonyl)-4-cyclohexylpiperazine

1-(butylsulfonyl)-4-cyclohexylpiperazine

Cat. No. B4623911
M. Wt: 288.45 g/mol
InChI Key: SYLXJRCAMJLVHZ-UHFFFAOYSA-N
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Description

1-(Butylsulfonyl)-4-cyclohexylpiperazine is a compound that belongs to the class of arylpiperazine derivatives. Arylpiperazines are a significant class of compounds with a wide range of applications, including medicinal chemistry, where they are investigated for their potential therapeutic benefits in treating various neurological disorders and other conditions (Kumar et al., 2022).

Synthesis Analysis

Arylpiperazine derivatives can be synthesized through various methods, including N-dealkylation, which involves the metabolism of arylpiperazine derivatives to form 1-aryl-piperazines. This process is crucial for understanding the metabolism and activity of such compounds in biological systems (Caccia, 2007).

Molecular Structure Analysis

Arylpiperazine derivatives exhibit a versatile scaffold that can be modified to produce compounds with varying biological activities. The molecular structure of these compounds, including their substituents and functional groups, plays a significant role in their pharmacological properties and applications (Maia et al., 2012).

Chemical Reactions and Properties

Arylpiperazines interact with various neurotransmitter receptors, which is the basis for their investigation in treating CNS disorders. Their chemical reactions, including coupling reactions and interactions with neurotransmitter receptors, are central to their pharmacological effects (Manetti et al., 2002).

Physical Properties Analysis

The physical properties of arylpiperazine derivatives, such as solubility and stability, are influenced by their chemical structure. These properties are essential for their formulation and application in therapeutic contexts (Domańska et al., 2016).

Chemical Properties Analysis

Arylpiperazines' chemical properties, including their reactivity and interaction with other molecules, are critical for their application in drug discovery and development. Understanding these properties is crucial for the synthesis of new compounds with desired biological activities (Kassanova et al., 2022).

Scientific Research Applications

Enzyme Inhibition Studies 1-(Butylsulfonyl)-4-cyclohexylpiperazine derivatives have been explored for their potential as enzyme inhibitors. A study highlighted the synthesis and evaluation of a series of 1-arylsulfonyl-4-phenylpiperazine derivatives, revealing moderate inhibition effects against α-glucosidase, lipoxygenase, acetylcholinesterase, and butyryl cholinesterase enzymes. This research suggests the applicability of such compounds in the development of therapeutic agents targeting these enzymes (Abbasi et al., 2017).

Catalytic Applications The synthesis and application of novel nanosized N-sulfonated Brönsted acidic catalysts, including derivatives of 1-(butylsulfonyl)-4-cyclohexylpiperazine, have been reported for facilitating chemical reactions. These catalysts have been employed to promote the synthesis of polyhydroquinoline derivatives through the Hantzsch condensation under solvent-free conditions, showcasing their utility in green chemistry and organic synthesis (Goli-Jolodar et al., 2016).

Receptor Antagonist Development Research into diphenyl sulfoxides, structurally related to 1-(butylsulfonyl)-4-cyclohexylpiperazine, has led to the discovery of selective antagonists for the muscarinic M2 receptor. These findings contribute to the development of novel therapeutic agents targeting muscarinic receptors, with potential applications in treating various neurological disorders (Kozlowski et al., 2000).

Ionic Catalysts for Organic Synthesis The preparation and application of 1,4-disulfopiperazine-1,4-diium chloride as an efficient dicationic ionic catalyst demonstrates the role of sulfonated piperazine derivatives in catalyzing the N-Boc protection of amines. This research underscores the importance of such catalysts in enhancing reaction selectivity, yields, and efficiency in organic synthesis (Ghauri Koodehi et al., 2017).

Sulfonamide Synthesis A novel approach for the synthesis of sulfonamides using p-nitrophenylsulfonates has been explored, offering a new method for the preparation of sulfonamides with potent activity at adenosine A2B receptors. This research contributes to the development of more efficient synthetic routes for bioactive sulfonamides, highlighting the versatility of sulfonated piperazine derivatives (Yan et al., 2006).

properties

IUPAC Name

1-butylsulfonyl-4-cyclohexylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2S/c1-2-3-13-19(17,18)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h14H,2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLXJRCAMJLVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Butylsulfonyl)-4-cyclohexylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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